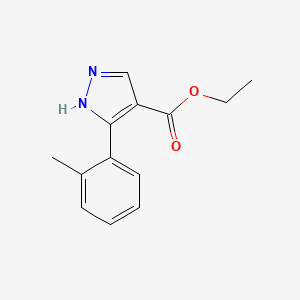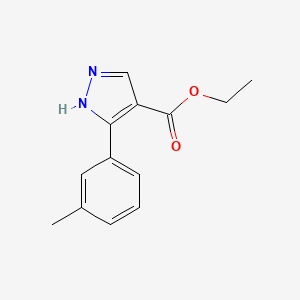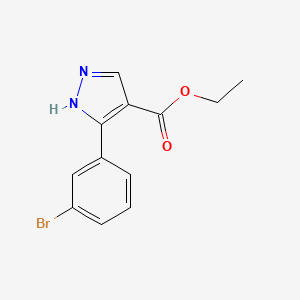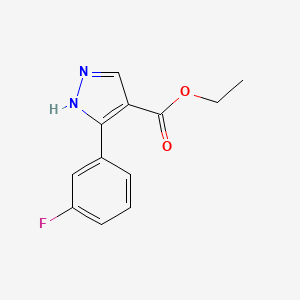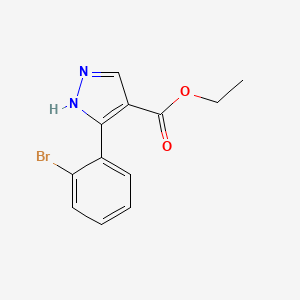
ethyl 5-(2-bromophenyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(2-bromophenyl)-1H-pyrazole-4-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features a bromophenyl group attached to the pyrazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-bromobenzaldehyde and ethyl hydrazinocarboxylate.
Reaction Steps: The reaction involves the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring.
Conditions: The cyclization step is usually carried out under acidic conditions, often using a catalyst such as hydrochloric acid or sulfuric acid.
Industrial Production Methods:
Scale-Up: The industrial synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity.
Purification: The product is purified using techniques such as recrystallization or column chromatography to remove impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline derivative.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed:
Carboxylic Acids: Oxidation products include 5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid.
Pyrazoline Derivatives: Reduction products include 5-(2-bromophenyl)-1H-pyrazoline.
Substituted Derivatives: Substitution reactions can yield various substituted pyrazoles.
Scientific Research Applications
Chemistry: Ethyl 5-(2-bromophenyl)-1H-pyrazole-4-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its bromine atom makes it a versatile intermediate for further functionalization.
Biology: Pyrazole derivatives are known for their biological activity. This compound can be used in the development of new drugs targeting various diseases.
Medicine: Research has shown that pyrazole derivatives exhibit antiviral, anti-inflammatory, and anticancer properties. This compound can be a precursor for the synthesis of therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other fine chemicals.
Mechanism of Action
The mechanism by which ethyl 5-(2-bromophenyl)-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets, leading to desired biological effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit specific enzymes involved in disease pathways.
Receptors: It can bind to receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 5-(2-fluorophenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Ethyl 5-(2-iodophenyl)-1H-pyrazole-4-carboxylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: Ethyl 5-(2-bromophenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the bromine atom, which provides different reactivity and biological properties compared to its chloro, fluoro, and iodo counterparts.
Properties
IUPAC Name |
ethyl 5-(2-bromophenyl)-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)9-7-14-15-11(9)8-5-3-4-6-10(8)13/h3-7H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVFAIZGUHFUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-4,7-dioxo-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B7825699.png)
![methyl 2-(2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazol-3-yl)acetate](/img/structure/B7825702.png)
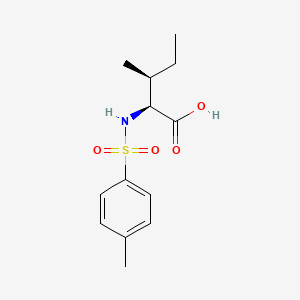
![(5Z)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B7825711.png)
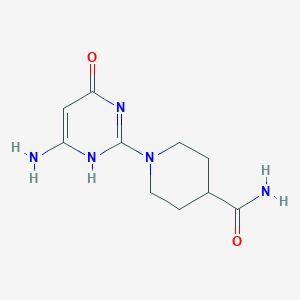
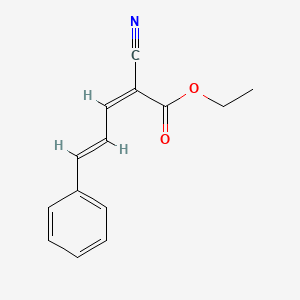
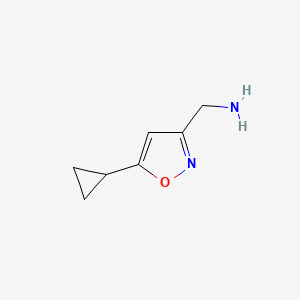
![ethyl 3-cyclopropyl-2-(4-methoxyphenyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7825736.png)
![3-cyclopropyl-2-ethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B7825741.png)
![(1R,2S)-2-[(4-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7825752.png)
